Lucernol Lucernol Lucernol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, lucernol is considered to be a flavonoid lipid molecule. Lucernol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucernol is primarily located in the membrane (predicted from logP). Outside of the human body, lucernol can be found in alfalfa and pulses. This makes lucernol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 15402-22-9
VCID: VC21027174
InChI: InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H
SMILES: C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O
Molecular Formula: C15H8O6
Molecular Weight: 284.22 g/mol

Lucernol

CAS No.: 15402-22-9

Cat. No.: VC21027174

Molecular Formula: C15H8O6

Molecular Weight: 284.22 g/mol

* For research use only. Not for human or veterinary use.

Lucernol - 15402-22-9

Specification

Description Lucernol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, lucernol is considered to be a flavonoid lipid molecule. Lucernol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucernol is primarily located in the membrane (predicted from logP). Outside of the human body, lucernol can be found in alfalfa and pulses. This makes lucernol a potential biomarker for the consumption of these food products.
CAS No. 15402-22-9
Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
IUPAC Name 2,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one
Standard InChI InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H
Standard InChI Key CJPXZAMCIOOMNF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O
Canonical SMILES C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O
Melting Point 350°C

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